molecular formula C18H17N3O3S3 B11067807 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

Cat. No.: B11067807
M. Wt: 419.5 g/mol
InChI Key: HPZPBIZCXGYIMC-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE is a complex organic compound that features a benzothiazole ring, a phenylsulfonyl group, and an imidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of ortho-aminothiophenol with carbon disulfide or similar reagents.

    Attachment of the Sulfanyl Group: The benzothiazole ring can be functionalized with a sulfanyl group using thiolating agents.

    Formation of the Imidazolidinyl Group: This can be synthesized through the reaction of an appropriate amine with a carbonyl compound.

    Coupling Reactions: The final step involves coupling the benzothiazole-sulfanyl intermediate with the imidazolidinyl-phenylsulfonyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions might target the imidazolidinyl or phenylsulfonyl groups, potentially yielding amines or thiols.

    Substitution: The benzothiazole ring and imidazolidinyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential, including as enzyme inhibitors or receptor modulators.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylsulfanyl)-1-ethanone: Lacks the imidazolidinyl and phenylsulfonyl groups.

    1-(3-Phenylsulfonyl-1-imidazolidinyl)-1-ethanone: Lacks the benzothiazole ring.

    2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(phenylsulfonyl)-1-ethanone: Lacks the imidazolidinyl group.

Uniqueness

The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its simpler analogs.

Properties

Molecular Formula

C18H17N3O3S3

Molecular Weight

419.5 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)imidazolidin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone

InChI

InChI=1S/C18H17N3O3S3/c22-17(12-25-18-19-15-8-4-5-9-16(15)26-18)20-10-11-21(13-20)27(23,24)14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

HPZPBIZCXGYIMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CN1C(=O)CSC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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